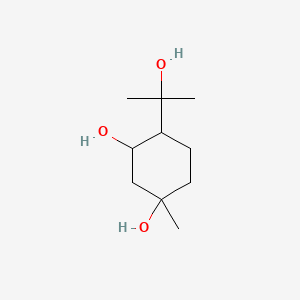

p-Menthane-1,3,8-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Menthane-1,3,8-triol is an organic compound with the chemical formula C10H20O3. It is a colorless liquid with a refreshing minty odor. This compound is known for its antimicrobial, analgesic, and anti-inflammatory properties, making it a valuable ingredient in various consumer products such as toothpaste, mouthwash, chewing gum, and breath sprays .

Wirkmechanismus

Target of Action

p-Menthane-1,3,8-triol is a natural insect repellent derived from the leaves of the lemon eucalyptus plant . Its primary targets are a variety of insects, including mosquitoes, ticks, and other biting insects .

Mode of Action

The mechanism of action of this compound as an insect repellent lies in its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, it has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .

Biochemical Pathways

The biosynthesis of this compound in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . Specifically, the pathway is expressed in secretory cells, which form an eight-celled disk within glandular trichomes .

Pharmacokinetics

It is generally considered safe for human use, and excessive use may cause skin allergic reactions . The dosage should be appropriately controlled, and the frequency of use should be adjusted according to individual circumstances .

Result of Action

This compound has antimicrobial, analgesic, and anti-inflammatory effects . It can be used in toothpaste, mouthwash, chewing gum, mouth spray, and other products to provide a cooling sensation and fresh breath .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is more effective in repelling insects when applied to the skin or clothing . .

Biochemische Analyse

Biochemical Properties

The biosynthesis of p-Menthane-1,3,8-triol involves the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum . These enzymes facilitate the functionalization of this compound to its biologically active forms .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that monoterpenes like this compound can influence cell function. For example, menthol, a p-menthane monoterpene, is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .

Molecular Mechanism

Studies on limonene, a model p-menthane monoterpene, have identified catalytic residues and determinants of stereospecificity . These findings may provide insights into the molecular mechanism of this compound.

Metabolic Pathways

This compound is involved in the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for preparing p-Menthane-1,3,8-triol:

Hydrogen Transfer Reaction: This method involves the hydrogen transfer reaction using p-menthol as the starting material.

Nitration and Reduction: In this method, p-menthol undergoes nitration followed by reduction to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of p-menthane derivatives under controlled conditions. This process ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

p-Menthane-1,3,8-triol undergoes various chemical reactions, including:

Oxidation: This reaction converts this compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the hydroxyl groups present in the compound.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Results in the formation of alcohols or alkanes.

Substitution: Yields halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

p-Menthane-1,3,8-triol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: Investigated for its analgesic and anti-inflammatory effects, making it a candidate for pain relief and anti-inflammatory drugs.

Industry: Utilized in the production of consumer products such as toothpaste, mouthwash, and chewing gum for its refreshing and antimicrobial properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

p-Menthane-1,2,8-triol: Another triol with similar properties but different hydroxyl group positions.

p-Menthane-3,8-diol: Known for its insect repellent properties.

Menthol: Widely used for its cooling sensation and antimicrobial effects

Uniqueness

p-Menthane-1,3,8-triol is unique due to its specific hydroxyl group arrangement, which imparts distinct antimicrobial, analgesic, and anti-inflammatory properties. This makes it particularly valuable in both medical and consumer product applications .

Eigenschaften

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNAYJOJYCECDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)O)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)

![[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B599847.png)